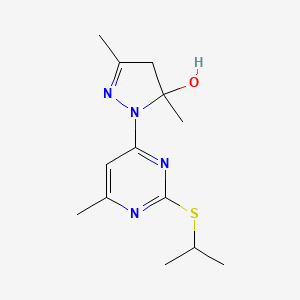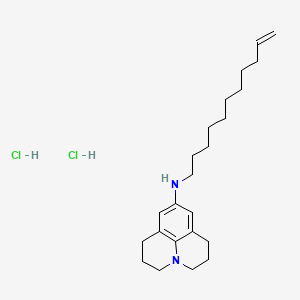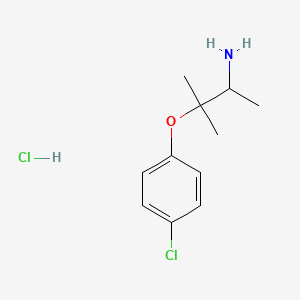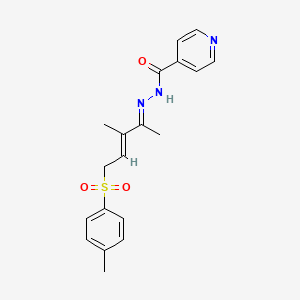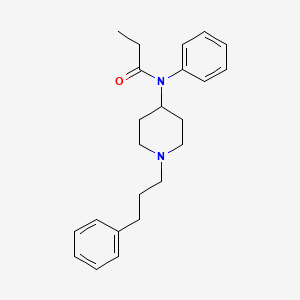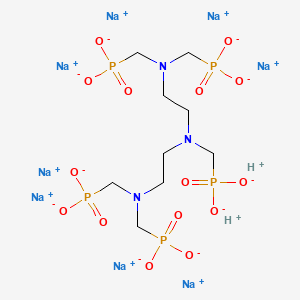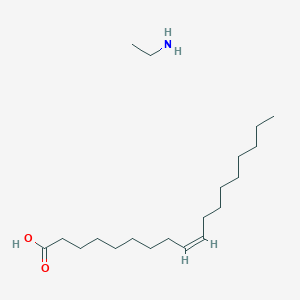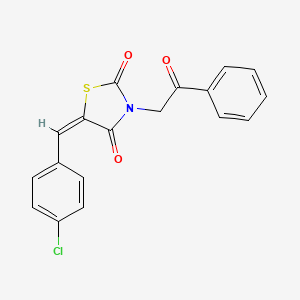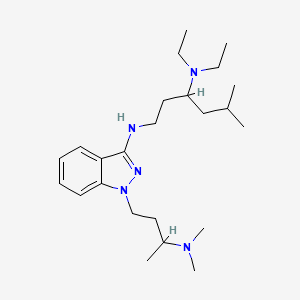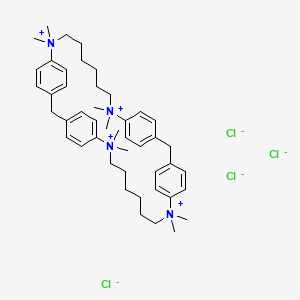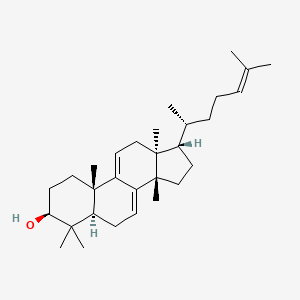
(3S,5R,10S,13S,14S,17S)-17-((R)-1,5-Dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3S,5R,10S,13S,14S,17S)-17-(®-1,5-Dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-ol” is a complex organic molecule with a multi-ring structure. This compound is characterized by its multiple chiral centers and a variety of functional groups, making it a subject of interest in organic chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various substituents. Common synthetic routes may include:
Cyclization Reactions: Formation of the core structure through cyclization of linear precursors.
Functional Group Transformations: Introduction of hydroxyl groups, methyl groups, and other substituents through reactions such as alkylation, oxidation, and reduction.
Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Sequential addition of reagents and purification of intermediates.
Flow Chemistry: Continuous flow processes to improve efficiency and scalability.
Biocatalysis: Use of enzymes to achieve specific transformations with high selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: Understanding the behavior of multi-ring systems and chiral centers.
Biology
Biological Activity: Investigation of its effects on biological systems, including potential therapeutic applications.
Enzyme Interactions: Study of how the compound interacts with various enzymes.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion in the body.
Industry
Material Science: Use in the development of new materials with specific properties.
Catalysis: Potential use as a catalyst or catalyst precursor in industrial processes.
Wirkmechanismus
The mechanism by which the compound exerts its effects typically involves:
Molecular Targets: Interaction with specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesterol: Similar multi-ring structure with hydroxyl groups.
Steroids: Compounds with similar cyclopenta[a]phenanthrene core.
Terpenoids: Compounds with similar isoprenoid units.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and chiral centers, which may confer unique biological or chemical properties.
Eigenschaften
CAS-Nummer |
6139-09-9 |
|---|---|
Molekularformel |
C30H48O |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,15,21-22,25-26,31H,9,11,13-14,16-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1 |
InChI-Schlüssel |
ZBFPGLKEWSMWSG-WZLOIPHISA-N |
Isomerische SMILES |
C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Kanonische SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


